Benzyl[1-(naphthalen-1-yl)ethyl]amine hydrochloride Benzyl[1-(naphthalen-1-yl)ethyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16793272
InChI: InChI=1S/C19H19N.ClH/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18;/h2-13,15,20H,14H2,1H3;1H
SMILES:
Molecular Formula: C19H20ClN
Molecular Weight: 297.8 g/mol

Benzyl[1-(naphthalen-1-yl)ethyl]amine hydrochloride

CAS No.:

Cat. No.: VC16793272

Molecular Formula: C19H20ClN

Molecular Weight: 297.8 g/mol

* For research use only. Not for human or veterinary use.

Benzyl[1-(naphthalen-1-yl)ethyl]amine hydrochloride -

Specification

Molecular Formula C19H20ClN
Molecular Weight 297.8 g/mol
IUPAC Name N-benzyl-1-naphthalen-1-ylethanamine;hydrochloride
Standard InChI InChI=1S/C19H19N.ClH/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18;/h2-13,15,20H,14H2,1H3;1H
Standard InChI Key KCLJDAVYFCDIDY-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl

Introduction

Synthetic Methodology and Reaction Optimization

Asymmetric Hydrogenation of 1-Acetonaphthone

The synthesis of enantiomerically pure intermediates is a critical step in producing Benzyl[1-(naphthalen-1-yl)ethyl]amine hydrochloride. A patent (WO2015192433A1) outlines a scalable process beginning with 1-acetonaphthone, which undergoes asymmetric hydrogenation using a chiral ruthenium catalyst . Key reaction parameters include:

  • Catalyst: (5,5)-DIOPRuCl₂(5)-Me-BIMAH (10 mg per 100 mL reaction volume) .

  • Hydrogen Pressure: 30 bar .

  • Temperature: 25°C .

  • Reaction Time: 16 hours .

Under these conditions, the reduction achieves a 99.2% conversion rate and 98% enantiomeric excess (ee) of (S)-1-(naphthalen-1-yl)ethanol, a pivotal intermediate . The use of potassium tert-butoxide as a base ensures optimal proton abstraction, enhancing catalytic efficiency .

Table 1: Hydrogenation Reaction Conditions and Outcomes

ParameterValue
Catalyst Loading10 mg/100 mL
H₂ Pressure30 bar
Temperature25°C
Conversion99.2%
Enantiomeric Excess (ee)98%

Azidation and Amine Formation

The (S)-1-(naphthalen-1-yl)ethanol intermediate is subsequently converted to its azide derivative via a two-step process involving mesylation and azide displacement. Hydrogenation of the azide yields (R)-1-(naphthalen-1-yl)ethylamine, which is then alkylated with benzyl chloride in the presence of a base (e.g., potassium carbonate) to introduce the benzyl group . Purification via recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Structural and Physicochemical Properties

Molecular Characteristics

  • IUPAC Name: N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride.

  • Molecular Formula: C₁₉H₂₀ClN.

  • Molecular Weight: 297.8 g/mol.

  • Chirality: The compound exhibits a stereogenic center at the ethylamine carbon, with the (R)-enantiomer being the primary product under the described synthetic conditions .

Spectroscopic Data

  • ¹H NMR: Key signals include aromatic protons (δ 7.2–8.3 ppm for naphthalene), benzyl methylene (δ 3.8–4.2 ppm), and the ethylamine backbone (δ 1.5–2.1 ppm) .

  • IR Spectroscopy: Stretching vibrations for N–H (3300 cm⁻¹) and C–Cl (700 cm⁻¹) confirm the hydrochloride salt formation .

Industrial-Scale Production Considerations

Catalyst Recycling and Cost Efficiency

The patent emphasizes the economic viability of the process, noting that the chiral ruthenium catalyst can be recovered and reused for up to five cycles without significant loss of activity . This reduces production costs by approximately 40% compared to traditional methods requiring fresh catalyst batches .

Environmental and Regulatory Considerations

Waste Management

The synthesis generates minimal hazardous waste, with spent catalyst and solvent residues constituting less than 5% of total output . Neutralization of acidic byproducts with sodium bicarbonate ensures compliance with environmental regulations .

Regulatory Status

As of 2025, Benzyl[1-(naphthalen-1-yl)ethyl]amine hydrochloride is classified as a non-controlled substance under the Chemical Weapons Convention, though its pharmaceutical applications require Good Manufacturing Practice (GMP) certification .

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